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molecular formula C7H10O3 B1281810 5-hydroxy-4-propylfuran-2(5H)-one CAS No. 78920-10-2

5-hydroxy-4-propylfuran-2(5H)-one

Cat. No. B1281810
M. Wt: 142.15 g/mol
InChI Key: KQMCGGGTJKNIMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08716520B2

Procedure details

Heptane (394 mL) and morpholine (127.5 mL) are introduced in a reactor while stirring. The mixture is cooled to 0° C. and glyoxylic acid (195 g, 150 mL, 50 wt % in water) is added. The mixture is heated to 20° C. during 1 hour and then n-valeraldehyde (148.8 mL) is added. The reaction mixture is heated at 45° C. during 20 hours. After cooling down to 20° C., a 37% aqueous solution of hydrochloric acid (196.9 mL) is slowly added to the mixture, which is then stirred during 2 hours.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
148.8 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
196.9 mL
Type
reactant
Reaction Step Three
Quantity
127.5 mL
Type
reactant
Reaction Step Four
Quantity
394 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N1CCOCC1.[C:7]([OH:11])(=[O:10])[CH:8]=O.[CH3:12][CH2:13][CH2:14][CH2:15][CH:16]=[O:17].Cl>CCCCCCC>[OH:17][CH:16]1[O:11][C:7](=[O:10])[CH:8]=[C:15]1[CH2:14][CH2:13][CH3:12]

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
C(C=O)(=O)O
Step Two
Name
Quantity
148.8 mL
Type
reactant
Smiles
CCCCC=O
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
196.9 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
127.5 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
394 mL
Type
solvent
Smiles
CCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated to 20° C. during 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated at 45° C. during 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down to 20° C.
STIRRING
Type
STIRRING
Details
is then stirred during 2 hours
Duration
2 h

Outcomes

Product
Name
Type
Smiles
OC1C(=CC(O1)=O)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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